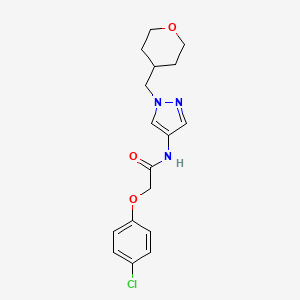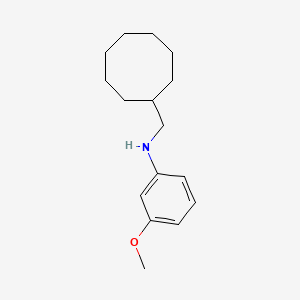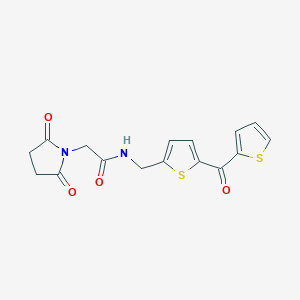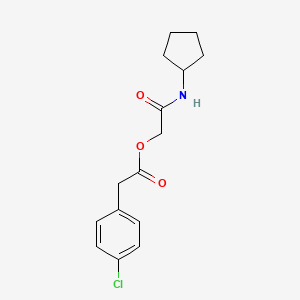![molecular formula C19H23FN6OS B2748295 4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941896-54-4](/img/structure/B2748295.png)
4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H23FN6OS and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tumor Imaging with Positron Emission Tomography
The compound 4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has been utilized in the development of radiolabeled probes for tumor imaging, particularly using positron emission tomography (PET). This application involves modifying similar compounds to enhance their uptake in tumors, thereby improving the effectiveness of imaging techniques in cancer diagnosis and monitoring (Xu et al., 2012).
Antiviral Activities
This compound is also significant in the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which have shown remarkable antiviral activities. Specifically, these compounds have been effective against avian influenza viruses, suggesting potential applications in the treatment or prevention of viral infections (Hebishy et al., 2020).
Applications in Medicinal Chemistry
Furthermore, the compound and its related derivatives have been explored as building blocks in medicinal chemistry, particularly for the synthesis of 3-amino-4-fluoropyrazoles. These compounds are valuable due to their potential for further functionalization, thus offering a wide range of applications in drug development and other areas of medicinal chemistry (Surmont et al., 2011).
Development of Antineoplastic Tyrosine Kinase Inhibitors
The compound has been instrumental in studying the metabolism of novel antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia (CML) patients. Understanding the metabolism of these drugs, including the primary pathways and metabolites, is crucial for the effective treatment of CML (Gong et al., 2010).
Antitumor and Antimicrobial Activities
Lastly, the compound's derivatives have demonstrated significant antitumor and antimicrobial activities. This includes the synthesis of substituted pyrazoles, which have shown to be effective in inhibiting certain types of cancer cells and microorganisms, thereby contributing to the development of new therapeutic agents (Riyadh, 2011).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells.
Biochemical Pathways
By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Pharmacokinetics
The compound has shown good antifungal activity in vitro , suggesting that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this application.
Result of Action
The inhibition of SDH by the compound leads to a disruption in energy production within the cell . This disruption can lead to cell death, explaining the compound’s antifungal activity .
Propiedades
IUPAC Name |
4-fluoro-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6OS/c1-12(2)10-22-16-15-11-23-26(17(15)25-19(24-16)28-3)9-8-21-18(27)13-4-6-14(20)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H,21,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTNXJPYNJFGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)
![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2748219.png)

![2-(3-methylphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748222.png)



![N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2748231.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2748233.png)
